Azido-PEG2-sulfonic acid
Description
Contextualization within Bifunctional Linker Chemistry
In the broad field of chemical biology and materials science, bifunctional linkers are molecules that possess two distinct reactive groups, enabling the covalent linkage of two different molecules or entities. Azido-PEG2-sulfonic acid is classified as a heterobifunctional linker because it contains two different functional groups, the azide (B81097) and the sulfonic acid. axispharm.combroadpharm.com This contrasts with homobifunctional linkers, which have two identical reactive groups.
The strategic design of this compound allows for a two-step, controlled conjugation process. The azide group provides a reactive handle for one type of chemical transformation, while the sulfonic acid group offers a different set of reaction possibilities. The polyethylene (B3416737) glycol (PEG) portion of the linker is not merely a spacer; its length can be precisely controlled to modulate the distance between the two conjugated molecules, and it imparts hydrophilicity, which can improve the solubility and reduce the non-specific binding of the resulting conjugate, particularly in biological systems. medkoo.com The use of such linkers is fundamental in the construction of complex molecular architectures, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). glpbio.combiochempeg.comchemsrc.com
Significance of Azide and Sulfonic Acid Functionalities in Research
The utility of this compound stems directly from the distinct chemical properties of its terminal functional groups.
The azide group (N₃) is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. Specifically, the azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. broadpharm.combiochempeg.combroadpharm.com These reactions form a stable triazole linkage with molecules containing alkyne, BCN (bicyclononyne), or DBCO (dibenzocyclooctyne) groups. broadpharm.combiochempeg.com The high efficiency and biocompatibility of click chemistry have made the azide group an invaluable tool for labeling and conjugating biomolecules, synthesizing polymers, and modifying surfaces. medkoo.comprecisepeg.com
The sulfonic acid group (-SO₃H) is a strong acid that is typically deprotonated to form a sulfonate (-SO₃⁻) group at physiological pH. wikipedia.orgbyjus.com This functional group is highly hydrophilic and can significantly enhance the water solubility of molecules to which it is attached. broadpharm.com In addition to improving solubility, the sulfonic acid group can be used to modify surfaces, imparting a negative charge and altering surface properties. axispharm.com It can also participate in a range of chemical reactions, including esterification, halogenation, and replacement reactions, providing another avenue for conjugation or molecular modification. broadpharm.com Furthermore, sulfonates are known to be stable and are used to confer water solubility to protein crosslinkers. wikipedia.org
Overview of Contemporary Research Trajectories
Current research involving this compound and similar bifunctional linkers is focused on several key areas. One major application is in the field of drug delivery and targeted therapeutics. These linkers are integral components in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells. glpbio.comprecisepeg.comcymitquimica.com They are also used in the development of antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody that targets specific cells, such as cancer cells. biochempeg.comchemsrc.com
In materials science, this compound is employed for the functionalization of surfaces. axispharm.com The sulfonic acid can anchor the molecule to a substrate, while the azide group remains available for subsequent "clicking" of other molecules, allowing for the creation of customized surfaces with specific biological or chemical properties. This has applications in the development of new materials with tailored functional coatings. medkoo.combiochempeg.com Other research avenues include its use in polypeptide synthesis and the creation of graft polymers. medkoo.combiochempeg.com The ability to precisely control the assembly of molecular components using linkers like this compound continues to drive innovation in chemical biology, nanotechnology, and medical research. biochempeg.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-(2-azidoethoxy)ethoxy)ethane-1-sulfonic acid | medkoo.com |
| CAS Number | 1817735-39-9 | medkoo.comprecisepeg.com |
| Molecular Formula | C₆H₁₃N₃O₅S | medkoo.comprecisepeg.com |
| Molecular Weight | 239.25 g/mol | medkoo.comprecisepeg.comcymitquimica.com |
| Exact Mass | 239.06 g/mol | medkoo.com |
| Purity | >95% or >96% | medkoo.comprecisepeg.com |
| Appearance | Solid | cymitquimica.com |
Table 2: Functional Group Reactivity and Applications
| Functional Group | Reactive Partners | Reaction Type | Key Applications | Source(s) |
| Azide (N₃) | Alkynes, BCN, DBCO | Click Chemistry (CuAAC, SPAAC) | Bioconjugation, Labeling of biomolecules, Polymer synthesis, Surface modification | medkoo.combroadpharm.combiochempeg.com |
| Sulfonic Acid (SO₃H) | Alcohols, Halogenating agents | Esterification, Halogenation, Replacement reactions | Improving aqueous solubility, Surface modification, Solid support synthesis | axispharm.combroadpharm.comwikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O5S/c7-9-8-1-2-13-3-4-14-5-6-15(10,11)12/h1-6H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEOYHHTRHXIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCS(=O)(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Azido Peg2 Sulfonic Acid and Derivatives
General Synthetic Routes for Azide-Functionalized Poly(ethylene glycol) Sulfonic Acids
The creation of PEG molecules containing both an azide (B81097) and a sulfonic acid group requires a strategic approach to ensure the selective functionalization of each terminus of the PEG chain.
The introduction of an azide moiety onto a polyethylene (B3416737) glycol chain is a well-established chemical transformation, commonly achieved through the nucleophilic substitution of a suitable leaving group. A primary method involves the conversion of a terminal hydroxyl group of a PEG molecule into a more reactive intermediate. sigmaaldrich.comalfa-chemistry.com
A general and widely used two-step process is as follows:
Activation of the Hydroxyl Group : The terminal hydroxyl group (-OH) of the PEG chain is first activated by converting it into a good leaving group. This is typically done by reacting the PEG-OH with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (NEt₃) or pyridine. sigmaaldrich.comnih.gov This reaction forms a mesylate (-OMs) or tosylate (-OTs) ester, respectively. nih.gov
Nucleophilic Substitution : The resulting mesylated or tosylated PEG is then reacted with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol. mdpi.comsemanticscholar.org The azide ion (N₃⁻) displaces the mesylate or tosylate group via an Sₙ2 reaction to yield the azido-terminated PEG. sigmaaldrich.comsemanticscholar.org
This method is highly efficient, often resulting in quantitative conversion to the azide-functionalized product. acs.org The progress of the reaction can be monitored by techniques like ¹H NMR spectroscopy, observing the disappearance of the signals corresponding to the mesylate or tosylate group and the appearance of a new signal for the methylene (B1212753) protons adjacent to the newly formed azide group. nih.govmdpi.com
| Reaction Step | Reagents | Purpose |
| Hydroxyl Activation | p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl), Base (e.g., Triethylamine) | Converts the terminal -OH group into a good leaving group (tosylate or mesylate). sigmaaldrich.comnih.gov |
| Azidation | Sodium Azide (NaN₃) | Introduces the azide (N₃) functionality via nucleophilic substitution. sigmaaldrich.commdpi.com |
The incorporation of a sulfonic acid (-SO₃H) group onto a PEG backbone can be achieved through several synthetic routes. One direct method involves the reaction of a PEG-hydroxyl derivative with a strong sulfonating agent.
A common pathway involves:
Sulfonation : A PEG molecule with a free hydroxyl group is dissolved in a suitable solvent like dichloromethane. Chlorosulfonic acid (ClSO₃H) or a sulfur trioxide (SO₃) complex (e.g., SO₃-pyridine) is then added, often at reduced temperatures (0-8 °C), to sulfonate the terminal hydroxyl group. arabjchem.org
Hydrolysis/Work-up : The reaction mixture is then carefully processed to hydrolyze any remaining reactive species and isolate the PEG-sulfonic acid product. arabjchem.org
For a molecule like Azido-PEG2-sulfonic acid, the synthesis would start from a precursor such as Azido-PEG2-OH. This precursor would undergo sulfonation as described above. The challenge lies in ensuring that the sulfonating agent does not react with the azide group, necessitating carefully controlled reaction conditions. These compounds are often used as linkers in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.eutargetmol.comglpbio.comcymitquimica.com
| Method | Reagents | Description |
| Direct Sulfonation | Chlorosulfonic acid (ClSO₃H) or Sulfur Trioxide (SO₃) complex | Reacts with a terminal PEG-OH group to directly install a sulfonic acid moiety. arabjchem.orgvulcanchem.com |
Targeted Functionalization Strategies for Azide Introduction
Derivatization Strategies for Specific Terminal Functionalities
Starting from azido-functionalized PEG intermediates, a variety of other terminal groups can be synthesized to create a diverse library of heterobifunctional linkers.
Activated esters, such as N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters, are highly useful for their ability to react efficiently with primary amines to form stable amide bonds. The synthesis of Azido-PEG-NHS or Azido-PEG-PFP esters typically begins with an Azido-PEG-carboxylic acid precursor.
The general synthetic scheme is a two-step process:
Carboxylic Acid Synthesis : First, an Azido-PEG-carboxylic acid is prepared (see section 2.2.2).
Esterification/Activation : The Azido-PEG-carboxylic acid is then reacted with either N-hydroxysuccinimide or pentafluorophenol (B44920) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This reaction forms the activated ester. ijrpr.com
These activated esters are key reagents in bioconjugation and for creating PROTACs, where the azide group allows for "click" chemistry reactions and the NHS/PFP ester enables covalent attachment to proteins. medchemexpress.commedchemexpress.comchemondis.combroadpharm.com PFP esters are noted to be less susceptible to hydrolysis compared to NHS esters. broadpharm.com
| Derivative | Starting Material | Key Reagents | Function of Derivative |
| Azido-PEG-NHS Ester | Azido-PEG-carboxylic acid | N-hydroxysuccinimide (NHS), EDC or DCC | Reacts with primary amines to form stable amide bonds. biochempeg.com |
| Azido-PEG-PFP Ester | Azido-PEG-carboxylic acid | Pentafluorophenol (PFP), EDC or DCC | Amine-reactive ester, often with higher stability against hydrolysis than NHS esters. broadpharm.comglpbio.com |
Azido-PEG-carboxylic acid is a crucial intermediate for many derivatizations and a valuable bifunctional linker in its own right. lumiprobe.combiochempeg.com One common synthetic strategy starts with a heterobifunctional PEG, such as α-allyl-ω-hydroxyl PEG. acs.orgnih.gov
A representative synthesis involves:
Azidation : The hydroxyl terminus is converted to an azide group using the methods described in section 2.1.1. acs.orgnih.gov
Carboxylation : The allyl group at the other terminus is then converted to a carboxylic acid. This can be achieved through a radical addition of a thiol-containing carboxylic acid, like mercaptoacetic acid, to the allyl double bond. acs.orgnih.gov
Alternatively, one can start with a PEG-diol, mono-protect one hydroxyl group (e.g., as a trityl ether), convert the free hydroxyl to an azide, deprotect the first hydroxyl, and finally oxidize it to a carboxylic acid using an oxidizing agent like TEMPO. acs.org These linkers allow for the azide group to participate in click chemistry while the carboxylic acid can be coupled to amines. lumiprobe.combiochempeg.combiochempeg.com
| Starting Material | Key Synthesis Steps | Final Product |
| α-allyl-ω-hydroxyl PEG | 1. Azidation of the hydroxyl group. 2. Radical addition of a thiol-acid to the allyl group. acs.orgnih.gov | Azido-PEG-carboxylic acid |
| PEG-diol | 1. Mono-protection. 2. Azidation of free -OH. 3. Deprotection. 4. Oxidation of -OH to -COOH. acs.org | Azido-PEG-carboxylic acid |
The synthesis of Azido-PEG-amine derivatives provides a linker with two distinct and orthogonal reactive handles. The amine can react with activated carboxylic acids, while the azide is available for click chemistry. medchemexpress.commedchemexpress.com There are two primary strategies for their synthesis.
Reduction of a Diazido-PEG : One can start with a PEG-diol, convert both hydroxyl groups to azides to form a diazido-PEG, and then selectively reduce one of the two azide groups to a primary amine. This selective reduction is challenging and requires careful control of stoichiometry.
Heterobifunctional Synthesis : A more controlled method starts with a heterobifunctional PEG. For example, beginning with α-azide-ω-hydroxyl PEG, the hydroxyl group can be converted to a protected amine (e.g., via a phthalimide (B116566) group followed by deprotection) or directly to an amine. A common method for converting an azide to an amine is the Staudinger reaction, which involves reaction with a phosphine (B1218219) like triphenylphosphine (B44618) (PPh₃) followed by hydrolysis. mdpi.comacs.org
These trifunctional PEGs, which may also possess a hydroxyl group, are versatile for constructing complex molecular architectures. cd-bioparticles.net
| Synthetic Strategy | Key Reaction | Description |
| Staudinger Reaction | Reaction of an azido-PEG with triphenylphosphine (PPh₃) followed by water. mdpi.comacs.org | A mild and efficient method to reduce an azide to a primary amine without affecting other functional groups. |
| Heterobifunctional Route | Starting with a precursor like α-allyl-ω-hydroxyl PEG, convert one end to an azide and the other to an amine via radical addition of cysteamine. acs.orgnih.gov | Allows for the controlled, separate introduction of both the azide and amine functionalities. |
Compound Names Table
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | 2-(2-Azidoethoxy)ethanesulfonic acid |
| PEG | Poly(ethylene glycol) |
| Azido-PEG-NHS Ester | Azido-Poly(ethylene glycol)-N-hydroxysuccinimide ester |
| Azido-PEG-PFP Ester | Azido-Poly(ethylene glycol)-pentafluorophenyl ester |
| Azido-PEG-carboxylic acid | Azido-Poly(ethylene glycol)-carboxylic acid |
| Azido-PEG-amine | Azido-Poly(ethylene glycol)-amine |
| MsCl | Methanesulfonyl chloride |
| TsCl | p-Toluenesulfonyl chloride |
| NaN₃ | Sodium azide |
| DMF | Dimethylformamide |
| ClSO₃H | Chlorosulfonic acid |
| SO₃ | Sulfur trioxide |
| PROTAC | Proteolysis-Targeting Chimera |
| DCC | N,N'-dicyclohexylcarbodiimide |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl |
| PPh₃ | Triphenylphosphine |
Preparation of Carboxylic Acid Terminated Analogs
Considerations for Monodispersity and Purity in Synthesis
Achieving monodispersity, a state where all polymer chains are of a single, defined length, is a significant challenge in PEG synthesis. Traditional polymerization methods often result in polydisperse mixtures with a range of molecular weights. For applications requiring high precision, such as in drug delivery and bioconjugation, monodisperse PEGs are highly desirable. beilstein-journals.org
Several strategies have been developed to synthesize monodisperse PEG derivatives. One common approach is a stepwise synthesis, which involves the sequential addition of PEG units. beilstein-journals.orgnih.gov This can be a labor-intensive process requiring multiple protection and deprotection steps. beilstein-journals.org To improve efficiency, one-pot synthesis methods have been developed. For instance, using a base-labile protecting group instead of an acid-labile one can reduce the number of steps and eliminate the need for intermediate purification. beilstein-journals.orgnih.gov
The purification of PEG derivatives is crucial to remove byproducts, unreacted reagents, and polymers of incorrect lengths. A variety of chromatographic techniques are employed for this purpose.
Size Exclusion Chromatography (SEC): This method is effective for separating molecules based on their hydrodynamic radius, making it suitable for removing low molecular weight impurities and unreacted PEG.
Ion Exchange Chromatography (IEX): IEX separates molecules based on their charge. Since PEGylation can alter the surface charge of molecules, IEX can be used to separate PEGylated products from un-PEGylated ones and even to distinguish between positional isomers.
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful complementary technique to IEX.
Reversed-Phase Chromatography: A powerful chromatographic method using polystyrene-divinylbenzene beads with ethanol/water as eluents has been reported for the preparative purification of PEG derivatives, achieving purities greater than 99%. researchgate.netnih.gov
Other purification methods include membrane separation techniques like ultrafiltration and dialysis, which separate molecules based on their size. acs.org For magnetic nanoparticles functionalized with PEG, a method combining precipitation with magnetic decantation has been shown to be effective. acs.org
Table 1: Comparison of Purification Techniques for PEG Derivatives
| Purification Method | Principle of Separation | Key Advantages | Common Applications |
|---|---|---|---|
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius | Efficient removal of low molecular weight by-products and unreacted PEG. | General purification of PEGylated proteins and removal of small impurities. |
| Ion Exchange Chromatography (IEX) | Surface charge | Can separate positional isomers and distinguish between different degrees of PEGylation. | Purification of PEGylated proteins where charge modification occurs. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Complementary to IEX, useful for proteins difficult to purify by other methods. | Separation of biomacromolecules based on weak hydrophobic interactions. |
| Reversed-Phase Chromatography | Polarity | High purity (>99%) can be achieved at a preparative scale. researchgate.netnih.gov | Purification of various PEG derivatives. researchgate.netnih.gov |
| Membrane Separation (e.g., Dialysis, Ultrafiltration) | Molecular weight and hydrodynamic radius | Simple and effective for separating species of different sizes. | Recovery and separation of PEGylated species. |
| Precipitation and Magnetic Decantation | Magnetic properties | High yield for magnetic nanoparticles. acs.org | Purification of PEG-grafted magnetic nanoparticles. acs.org |
Green Chemistry Approaches in this compound Synthesis and Application
Green chemistry principles are increasingly being integrated into the synthesis and application of chemical compounds to minimize environmental impact. organic-chemistry.org In the context of this compound and its derivatives, these approaches focus on using environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.nettandfonline.com
Polyethylene glycol (PEG) itself is considered a green solvent. organic-chemistry.orgresearchgate.net PEGs with lower molecular weights are liquids at room temperature, non-toxic, biodegradable, and have a low vapor pressure, which reduces the risk of exposure through inhalation. researchgate.net PEG has been successfully used as a reaction medium, and in some cases as a catalyst, for various organic syntheses, often leading to high yields and simplified workup procedures. organic-chemistry.orgtandfonline.comresearchgate.net The recyclability of PEG further enhances its environmental credentials. organic-chemistry.org
The use of solid acid catalysts is another important aspect of green chemistry in this field. ias.ac.in These catalysts, which can be filtered off and reused, reduce the generation of acidic waste. ias.ac.in Sulfonic acid groups can be immobilized on solid supports like silica (B1680970) or polystyrene resins. ias.ac.in For instance, poly(ethylene glycol)-bound sulfonic acid (PEG-OSO3H) has been used as a recyclable and biodegradable catalyst in several organic reactions, including the synthesis of dihydropyrimidones and xanthene derivatives. rsc.org These reactions often proceed with high efficiency under solvent-free conditions or in environmentally friendly solvents like water. rsc.org
The application of "click chemistry," a concept that aligns with green chemistry principles by offering high yields, stereospecificity, and simple reaction conditions, is central to the utility of azido-functionalized PEGs. medkoo.comuga.edu The azide group in this compound can readily react with alkyne-containing molecules in a highly efficient and specific manner. biochempeg.combroadpharm.com
Table 2: Green Chemistry Strategies in PEG Derivative Synthesis
| Green Chemistry Approach | Description | Advantages | Example Application |
|---|---|---|---|
| Use of PEG as a Solvent | Utilizing low molecular weight PEGs as a reaction medium. organic-chemistry.orgresearchgate.net | Non-toxic, biodegradable, low vapor pressure, recyclable. organic-chemistry.orgresearchgate.net | One-pot synthesis of N-substituted azepines. organic-chemistry.org |
| Solid Acid Catalysts | Employing solid-supported catalysts, such as sulfonic acid on a polymer resin. ias.ac.in | Recyclable, reduces acidic waste, can offer shape selectivity. ias.ac.in | Synthesis of various heterocyclic compounds. rsc.org |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. researchgate.net | Reduced reaction times, often improved yields. rsc.org | Synthesis of dihydropyrimidones using a PEG-bound sulfonic acid catalyst. rsc.org |
| Catalyst-Free Reactions | Designing reactions that proceed efficiently without the need for a catalyst. organic-chemistry.org | Avoids the use of potentially toxic or expensive catalysts. rsc.org | Synthesis of N-substituted azepines in PEG-400. organic-chemistry.org |
| Click Chemistry | Utilizing highly efficient and specific reactions, such as the azide-alkyne cycloaddition. medkoo.comuga.edu | High yields, simple reaction conditions, minimal byproducts. biochempeg.combroadpharm.com | Bioconjugation and material science applications. uga.edu |
Advanced Reactivity and Mechanistic Investigations
Bioorthogonal Click Chemistry Applications
Azido-PEG2-sulfonic acid is a versatile reagent in click chemistry, capable of participating in both copper-catalyzed and strain-promoted cycloaddition reactions. medchemexpress.eu Its azide (B81097) moiety reacts specifically with alkyne-containing molecules, forming a stable triazole linkage. biochempeg.combroadpharm.com This bioorthogonal reactivity allows for the precise covalent modification of biomolecules in complex biological environments. nih.govsigmaaldrich.com
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction. organic-chemistry.org It involves the reaction of the terminal azide of this compound with a terminal alkyne in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate. organic-chemistry.orgbeilstein-journals.org This reaction is noted for its high yields, stereospecificity, and favorable reaction kinetics, proceeding smoothly under mild, often aqueous conditions. organic-chemistry.orgnih.gov The resulting 1,4-disubstituted triazole product is exceptionally stable. nih.gov
The kinetics of the CuAAC reaction are complex and have been shown to have a second-order dependence on the copper catalyst in many cases, suggesting the involvement of a dinuclear copper intermediate in the catalytic cycle. mdpi.comnih.gov The reaction rate is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition, by a factor of up to 10⁷. organic-chemistry.orgbeilstein-journals.org
Several factors influence the reaction kinetics and can be adjusted for optimization, particularly in sensitive bioconjugation applications:
Ligand-to-Copper Ratio: The ratio of the accelerating ligand to the copper catalyst is critical. An excess of ligand is often used to protect sensitive biomolecules from damage by reactive oxygen species (ROS) that can be generated by the Cu(I)/ascorbate system. nih.govnih.gov
Reactant Concentration: While the reaction is generally fast, at low concentrations of reactants (<10 µM), ensuring quantitative yields can require careful optimization of the catalyst system. nih.gov
pH and Buffers: The reaction is effective over a broad pH range (typically 4 to 12). organic-chemistry.org However, certain buffers like Tris can be inhibitory due to their ability to chelate copper; phosphate (B84403) or HEPES buffers are generally preferred. jenabioscience.com
Additives: The presence of halide ions, particularly iodide from using CuI as a catalyst source, can inhibit the reaction or lead to side products. beilstein-journals.orgnih.gov
A common method for optimizing CuAAC reactions involves using fluorogenic probes, such as coumarin (B35378) azide, which become fluorescent upon triazole formation, allowing for real-time monitoring of the reaction progress. nih.gov For bioconjugation, a recommended general procedure involves pre-mixing the CuSO₄ with an accelerating ligand before adding it to the substrate solution, followed by initiation with sodium ascorbate. nih.govjenabioscience.com
Water-Soluble Ligands: For bioconjugation in aqueous media, water-soluble ligands are essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly effective and popular ligand that accelerates the reaction and protects biomolecules from oxidative damage. nih.govjenabioscience.com Other notable ligands include tris(benzyltriazolylmethyl)amine (TBTA) and sulfonated bathophenanthroline. nih.govjenabioscience.com
Heteroleptic Copper(I) Complexes: Pre-formed, well-defined copper(I) complexes can serve as highly active catalysts. For instance, cationic heteroleptic aryl-BIAN-copper(I) complexes (where BIAN is bis-iminoacenaphthene) have demonstrated high efficiency, particularly under neat (solventless) conditions. mdpi.com Studies have shown that the counter-ion (e.g., NO₃⁻, BF₄⁻, OTf⁻) can significantly influence catalytic activity, with nitrate-bearing complexes often showing superior performance. mdpi.com
Phosphine (B1218219) Ligands: Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) or phosphoramidites, have also been used to accelerate CuAAC. beilstein-journals.org However, care must be taken as phosphines can undergo Staudinger side reactions with the azide substrate. beilstein-journals.org
The table below summarizes various catalyst systems and their performance in model CuAAC reactions.
| Catalyst System | Ligand | Typical Conditions | Key Findings / Efficiency | Reference |
|---|---|---|---|---|
| CuSO₄ / Sodium Ascorbate | THPTA | Aqueous buffer (Phosphate, HEPES), pH 7-8, Room Temp. | Excellent for bioconjugation; 5:1 ligand-to-copper ratio protects biomolecules from ROS. Fast reactions (>95% yield in <1 hr). | nih.govjenabioscience.com |
| CuSO₄ / Sodium Ascorbate | Sulfonated Bathophenanthroline | Aqueous buffer, Room Temp. | Identified as the fastest water-soluble CuAAC catalyst under dilute conditions, but the catalyst is oxygen-sensitive. | nih.govnih.gov |
| [Cu(PPh₃)₂NO₃] | Triphenylphosphine (part of complex) | Neat, Room Temp., 30 min | Good to excellent yields in short reaction times without additional solvents. | mdpi.com |
| [Cu((p-iPr-C₆H₄)₂BIAN)(PPh₃)₂][NO₃] | BIAN / PPh₃ (part of complex) | Neat, Room Temp., 0.1-0.5 mol% loading | Highly efficient; achieved 88% conversion with catalyst loading as low as 500 ppm in 2 hours. | mdpi.com |
| Cu(I) Source (e.g., CuBr) | Tris(benzimidazolylmethyl)amine (TBIA) derivatives | DMSO/aqueous buffer, Room Temp. | Greatly accelerate the CuAAC reaction; rate is dependent on the nature of the heterocycle. | beilstein-journals.org |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of copper-free click chemistry. tcichemicals.com This reaction circumvents the need for a cytotoxic copper catalyst, making it highly suitable for applications in living systems. sigmaaldrich.com The reaction is driven by the high ring strain of a cyclic alkyne, which reacts spontaneously with an azide, such as the one on this compound, to form a stable triazole. nih.gov This bioorthogonal transformation is fast, highly selective, and proceeds under physiological conditions. glenresearch.combroadpharm.com
The rate and efficiency of the SPAAC reaction are highly dependent on the structure of the strained cyclooctyne (B158145) partner. Several generations of cyclooctynes have been developed to optimize the balance between reactivity and stability. This compound is reported to react efficiently with common strained alkynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). medchemexpress.eumedchemexpress.com
Dibenzocyclooctyne (DBCO): DBCO is a widely used strained alkyne known for its high reactivity and stability. broadpharm.com Its reaction with azides is relatively fast and highly selective, making it a reliable choice for many bioconjugation applications. glenresearch.com The dibenzo-fused structure contributes significantly to the ring strain that drives the reaction.
Bicyclo[6.1.0]nonyne (BCN): BCN is another highly reactive cyclooctyne derivative. precisepeg.com It is often considered to strike a favorable balance between high reactivity and better aqueous solubility (hydrophilicity) compared to the more hydrophobic DBCO. precisepeg.com This makes BCN particularly well-suited for labeling applications in aqueous biological environments. broadpharm.comprecisepeg.com
The choice between DBCO, BCN, and other strained alkynes often depends on the specific requirements of the experiment, including the desired reaction rate, the hydrophobicity of the target molecule, and steric considerations. researchgate.net
The table below compares the second-order rate constants for the reaction of various strained alkynes with a model azide (benzyl azide), illustrating the differences in reactivity.
| Strained Alkyne | Abbreviation | Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Dibenzoazacyclooctyne / Dibenzocyclooctyne | DIBAC / DBCO | 0.1 - 0.3 | researchgate.net |
| Bicyclononyne | BCN | 0.06 - 0.1 | researchgate.net |
| Biarylazacyclooctynone | BARAC | ~0.9 | researchgate.net |
| Dibenzocyclooctyne | DIBO | 0.03 | researchgate.net |
Note: Rate constants are approximate and can vary based on solvent and specific substrate.
The mechanism of SPAAC is a concerted, 1,3-dipolar cycloaddition, a variant of the Huisgen cycloaddition. nih.govresearchgate.net Unlike the stepwise, copper-mediated mechanism of CuAAC, the driving force for SPAAC is the release of ring strain inherent in the cyclooctyne. sigmaaldrich.com
Computational studies, primarily using Density Functional Theory (DFT), have provided significant insight into the mechanism. nih.govresearchgate.net These studies show that the high energy of the strained alkyne ground state leads to a significantly lower activation energy barrier for the cycloaddition compared to that of a linear, strain-free alkyne. nih.gov The bending of the alkyne within the eight-membered ring reduces the amount of distortion energy needed to reach the bent geometry of the transition state, thus accelerating the reaction by many orders of magnitude. nih.gov The reaction proceeds through a single transition state, leading to the formation of the triazole ring in one concerted step. researchgate.net The steric and electronic properties of both the azide and the cyclooctyne can influence the geometry of this transition state and, consequently, the reaction rate. researchgate.net
Evaluation of Various Strained Alkyne Partners (e.g., DBCO, BCN)
Chemo- and Regioselectivity in Click Reactions
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of bioconjugation, prized for its efficiency and selectivity. nih.govrsc.org The reaction between an azide and a terminal alkyne proceeds rapidly under mild, aqueous conditions, forming a stable triazole linkage. rsc.orgmasterorganicchemistry.com
The azide group of this compound readily participates in these reactions. medkoo.comdcchemicals.combiochempeg.com The inherent properties of the azide functionality, such as its high selectivity and stability under various conditions, make it an ideal handle for conjugation. broadpharm.com This is particularly advantageous when other functional groups with limited stability are present or when precise control of reaction parameters like pH is necessary. broadpharm.com
While the traditional CuAAC reaction is highly regioselective, producing the 1,4-disubstituted triazole isomer, strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are copper-free, often yield a mixture of regioisomers. nih.govbiochempeg.com However, for many bioorthogonal applications, this lack of regioselectivity is not a significant drawback. biochempeg.com The primary advantage of SPAAC is the elimination of cytotoxic copper catalysts, making it suitable for applications in living systems. biochempeg.comacs.org The reactivity in SPAAC can be tuned by using different strained cyclooctynes, such as BCN, DBCO, DIBAC, and BARAC. biochempeg.comacs.org
The sulfonic acid group in this compound can influence the reaction environment. The presence of a sulfonate group generally increases the water solubility of the molecule, which is beneficial for aqueous-phase reactions. broadpharm.comthermofisher.comnih.gov The acidity of the sulfonic acid group can also play a role, potentially affecting the local pH and the catalytic cycle of the click reaction. nih.govresearchgate.net
In Situ Click-Linking Methodologies
The rapid kinetics of click reactions make them amenable to real-time monitoring. acs.orgresearchgate.net Techniques such as inline ATR-IR spectroscopy can be used to track the progress of azide-alkyne cycloadditions in complex environments. rsc.org This allows for the optimization of reaction conditions and provides insights into the reaction mechanism as it occurs.
Photoinitiated click chemistry offers spatial and temporal control over the conjugation process. acs.org For instance, the photochemical reduction of Cu(II) to the catalytic Cu(I) species can trigger the alkyne-azide click reaction at specific locations and times. acs.org This has been utilized for the patterning of hydrogels, where an alkyne-functionalized PEG is grafted onto an azide-functionalized surface upon UV exposure. acs.org Real-time tracking of such processes is crucial for developing advanced materials and for in vivo imaging applications. acs.orgprecisepeg.com
The ability to monitor these reactions in real time is particularly valuable for applications such as tracking drug surrogates within living cells or developing self-healing materials where the click reaction is the repair mechanism. rsc.orgresearchgate.net
Sulfonic Acid Group Reactivity
The sulfonic acid group is a strong acid that imparts unique properties to the molecule, including high water solubility and the ability to participate in various chemical reactions. numberanalytics.com
Nucleophilic Substitution Reactions and Derived Conjugates
The sulfonate group can act as a leaving group in nucleophilic substitution reactions. dcchemicals.combroadpharm.com This allows for the direct conjugation of nucleophiles, such as amines, alcohols, or thiols, to the molecule. For example, in the presence of an appropriate nucleophile, the C-S bond can be cleaved, and a new bond with the nucleophile is formed. This reactivity has been observed in compounds like 1,2-naphthoquinone-4-sulfonic acid, where the sulfonic acid group is substituted by amines or azide ions. beilstein-journals.org This provides a direct route to synthesize a variety of conjugates from this compound.
Role of Deprotonation in Aqueous Coupling Reactions
In aqueous solutions, the sulfonic acid group exists predominantly in its deprotonated, anionic sulfonate form. This high degree of ionization significantly enhances the water solubility of the molecule. broadpharm.comthermofisher.com The presence of this charged group is beneficial for aqueous coupling reactions, preventing the aggregation of reactants and ensuring efficient conjugation. uakron.edu The deprotonated sulfonate group can also influence the local reaction environment through electrostatic interactions, which can affect the rate and selectivity of coupling reactions. nih.govresearchgate.net The increased hydrophilicity imparted by the sulfonate group is a key feature in the design of water-soluble ligands and catalysts for aqueous-phase organic synthesis. nih.govresearchgate.netorganic-chemistry.org
Amide Bond Formation and Activated Ester Reactivity
The carboxylic acid precursor to this compound can be activated to facilitate amide bond formation, a fundamental reaction in bioconjugation.
NHS Ester and PFP Ester Coupling with Primary Amine Substrates
To couple with primary amines, the carboxylic acid group of the precursor molecule is often converted into a more reactive activated ester, such as an N-hydroxysuccinimide (NHS) ester or a pentafluorophenyl (PFP) ester. dcchemicals.comnih.gov These activated esters react readily with primary amines, like those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. biochempeg.comjenkemusa.combroadpharm.com
The general reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the activated ester, leading to the formation of a tetrahedral intermediate and subsequent release of the NHS or PFP leaving group. masterorganicchemistry.comnih.gov
Table 1: Comparison of NHS and PFP Esters for Amine Coupling
| Feature | NHS Ester | PFP Ester |
|---|---|---|
| Reactivity | High reactivity with primary amines at physiological pH. nih.gov | Highly reactive with primary and secondary amines. precisepeg.com |
| Stability in Aqueous Solution | Prone to hydrolysis, which can compete with the aminolysis reaction. iris-biotech.de | More stable towards hydrolysis compared to NHS esters, leading to potentially higher reaction efficiency. precisepeg.comaxispharm.com |
| Optimal pH | Typically pH 7-9. broadpharm.com | Slightly higher optimal pH for conjugation compared to NHS esters. echemi.com |
| Applications | Widely used for labeling proteins, oligonucleotides, and other amine-containing molecules. medkoo.combiochempeg.comthermofisher.com | Used for bioconjugation, surface modification of nanoparticles, and applications requiring higher stability. precisepeg.comaxispharm.comnih.gov |
| Leaving Group | N-hydroxysuccinimide | Pentafluorophenol (B44920) |
PFP esters often exhibit superior stability in aqueous solutions compared to NHS esters, making them preferable for multi-step or large-scale conjugations. Research has shown that PFP esters can lead to higher labeling efficiencies and reduced aggregation of antibody-fluorophore conjugates compared to their NHS ester counterparts. nih.gov The choice between an NHS and a PFP ester depends on the specific application, the stability requirements, and the desired reaction conditions. iris-biotech.deechemi.com
Carboxylic Acid Activation Strategies (e.g., EDC, HATU)
The formation of a stable amide bond between the primary amine of Amino-PEG2-sulfonic acid and a carboxylic acid is a cornerstone of bioconjugation. This reaction, however, requires the carboxylic acid to be "activated" to overcome its low intrinsic reactivity towards amidation. rsc.org Carbodiimide-based reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. nih.govaxispharm.com
Mechanism with EDC: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is susceptible to nucleophilic attack by the primary amine of the PEG linker. The reaction is most efficient in acidic conditions (pH 4.5-5.5), which facilitates the formation of the O-acylisourea intermediate. axispharm.comthermofisher.com However, the subsequent reaction with the amine is favored at a slightly higher pH (pH 7-8) where the amine is sufficiently deprotonated and nucleophilic. thermofisher.comwikipedia.org
A common strategy involves a two-step, one-pot reaction:
Activation: The carboxylic acid is first reacted with EDC, often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), in a suitable buffer like MES at pH 4.5–7.2. rsc.orgthermofisher.com The NHS rapidly traps the unstable O-acylisourea intermediate to form a more stable, yet still highly reactive, NHS-ester. thermofisher.com
Coupling: The pH of the reaction mixture is then raised to 7.2-7.5 before adding the Amino-PEG2-sulfonic acid. The amine group then reacts with the NHS-ester to form a stable amide linkage, releasing NHS as a byproduct. thermofisher.combroadpharm.com
Uronium-Based Activators (HATU): For more challenging couplings, such as with sterically hindered molecules or electron-deficient amines, more potent activating agents are employed. researchgate.net Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), converts carboxylic acids into highly reactive acyl-tetramethyluronium esters, which then rapidly react with primary amines to yield amides. broadpharm.combroadpharm.combiochempeg.com These reactions are typically performed in anhydrous organic solvents like DMF or DMSO. broadpharm.com
| Coupling Agent | Typical Reaction Conditions | Intermediate Stability | Key Features |
| EDC | Aqueous buffer (MES), pH 4.5-6.0 for activation; pH 7.2-7.5 for amine coupling. thermofisher.com | O-acylisourea intermediate is unstable in water. thermofisher.com | "Zero-length" crosslinker; widely used in bioconjugation. thermofisher.com |
| EDC / NHS | Aqueous buffer, pH 4.5-7.2 for activation; pH 7-8 for amine coupling. thermofisher.com | NHS-ester intermediate is more stable than O-acylisourea. thermofisher.com | Improves efficiency and reduces side reactions compared to EDC alone. rsc.org |
| HATU | Anhydrous organic solvents (DMF, DMSO) with a non-nucleophilic base (e.g., DIPEA). broadpharm.com | Highly reactive activated ester. | Very high coupling efficiency, suitable for difficult conjugations. broadpharm.com |
Amine Group Reactivity with Electrophilic Centers
The primary amine of Amino-PEG2-sulfonic acid is a potent nucleophile that can react with a diverse range of electrophilic functional groups beyond activated carboxylic acids. creative-proteomics.comaxispharm.com This versatility allows for the stable conjugation of the PEG linker to various molecules and materials. The reactivity is primarily driven by the nucleophilic character of the amine's lone pair of electrons attacking an electron-deficient center. creative-proteomics.com
Common electrophilic partners for primary amines include:
NHS Esters: As discussed previously, N-hydroxysuccinimide esters readily react with primary amines via nucleophilic acyl substitution to form stable amide bonds. creative-proteomics.com This is one of the most common and reliable methods in bioconjugation. wikipedia.org
Isothiocyanates (ITCs): These groups react with primary amines to form stable thiourea (B124793) linkages. thermofisher.comscbt.com Reagents like fluorescein (B123965) isothiocyanate (FITC) have been traditionally used for labeling biomolecules. thermofisher.com
Aldehydes: Primary amines react with aldehydes to form an initial imine linkage (Schiff base). This bond can be subsequently reduced by a mild reducing agent like sodium cyanoborohydride to yield a very stable secondary amine bond. creative-proteomics.cominterchim.fr
Epoxides (Oxiranes): The strained three-membered ring of an epoxide is highly reactive towards nucleophiles. Amines attack one of the electrophilic carbons in a ring-opening reaction, resulting in a stable carbon-nitrogen bond. creative-proteomics.cominterchim.fr
Sulfonyl Chlorides: These highly reactive electrophiles react with primary amines to form stable sulfonamides.
The choice of electrophile and reaction conditions allows for precise control over the type of covalent linkage formed, enabling a broad spectrum of applications in materials science and biotechnology. axispharm.com
| Electrophilic Group | Resulting Covalent Bond | Typical Reaction Conditions |
| N-Hydroxysuccinimide (NHS) Ester | Amide | pH 7-9 axispharm.comcreative-proteomics.com |
| Isothiocyanate (ITC) | Thiourea | Alkaline pH thermofisher.comscbt.com |
| Aldehyde | Secondary Amine (after reduction) | Initial reaction at pH ~5-7, followed by reduction. creative-proteomics.cominterchim.fr |
| Epoxide (Oxirane) | Secondary Amine / Hydroxyl | pH 8.5-9.5 creative-proteomics.cominterchim.fr |
| Sulfonyl Chloride | Sulfonamide | Requires base |
Applications in Advanced Chemical and Materials Sciences
Proteolysis-Targeting Chimeras (PROTACs) Research
PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. glpbio.combroadpharm.com These chimeric molecules consist of two ligands—one binding to a target protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker. broadpharm.com The linker's role is not merely as a spacer but is integral to the PROTAC's efficacy. Azido-PEG2-sulfonic acid is a polyethylene (B3416737) glycol (PEG) derived compound frequently employed as a linker component in PROTAC synthesis. targetmol.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H13N3O5S | precisepeg.com |
| Molecular Weight | 239.25 g/mol | precisepeg.com |
| CAS Number | 1817735-39-9 | precisepeg.comaxispharm.com |
| Purity | Typically >95% | precisepeg.comaxispharm.com |
| Key Functional Groups | Azide (B81097) (-N3), PEG linker (-OCH2CH2O-), Sulfonic Acid (-SO3H) | axispharm.com |
Design and Synthesis of this compound-Based PROTAC Linkers
The design of PROTACs is a modular process, and this compound is a valuable reagent in this synthetic strategy. glpbio.commedchemexpress.eu Its structure allows for a convergent synthesis approach, where the POI ligand and the E3 ligase ligand can be prepared separately and then joined by the linker. nih.gov
The azide group is a key functional handle for "click chemistry," a set of reactions known for their high efficiency and specificity. medchemexpress.eumedchemexpress.com Specifically, the azide can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a corresponding alkyne-modified binding ligand. medchemexpress.eumedchemexpress.com This click chemistry approach has been noted as a valuable method for rapidly creating diverse libraries of PROTACs by varying linker length, composition, or attachment site. nih.gov The sulfonic acid end of the molecule, or a derivative thereof, can be used to form a stable bond, such as an amide, with the other binding partner. This dual functionality makes this compound a versatile building block for constructing PROTACs. targetmol.com
Linker Optimization in PROTAC Development (e.g., length, shape, attachment points)
The linker is a critical determinant of a PROTAC's biological activity, and its optimization is a key step in development. precisepeg.com Minor changes to the linker can have a profound impact on the binding efficiency and degradation capacity of the PROTAC. precisepeg.com The most prevalent motifs in PROTAC linkers are PEG and alkyl chains, which are often found in combination. broadpharm.comnih.gov
The PEG component of this compound offers several advantages. It imparts hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule. broadpharm.com The length of the linker is crucial; it must be optimized to allow the two ligands to bind their respective proteins simultaneously and form a stable and productive ternary complex. broadpharm.com Research has shown that varying the length of PEG or alkyl linkers can dramatically alter a PROTAC's potency. nih.gov For instance, a study on hRpn13-targeting PROTACs demonstrated that modifying the alkyl linker length resulted in a two-fold improvement in potency. nih.gov Therefore, the defined two-unit PEG structure of this compound provides a specific length that can be systematically varied in a library of PROTACs to identify the optimal distance between the target protein and the E3 ligase. precisepeg.com
| Parameter | Importance in PROTAC Function | Relevance of this compound |
|---|---|---|
| Length | Determines the distance between POI and E3 ligase, affecting ternary complex formation and stability. broadpharm.com | Provides a defined PEG2 unit length that can be extended or shortened in linker libraries. |
| Composition | Influences solubility, cell permeability, and conformational flexibility. PEG and alkyl chains are most common. nih.gov | The PEG motif enhances hydrophilicity and aqueous solubility. broadpharm.com |
| Attachment Points | The vector and position of linker connection on each ligand affect binding orientation and ternary complex geometry. nih.gov | The azide and sulfonic acid groups offer distinct chemical handles for controlled, directional attachment. medchemexpress.eutargetmol.com |
| Rigidity/Flexibility | A balance is needed to minimize the entropic penalty of complex formation while allowing for optimal protein-protein orientation. nih.gov | The PEG chain provides inherent flexibility, which can be beneficial for achieving a productive ternary complex. |
Mechanistic Studies of Linker Function in E3 Ubiquitin Ligase and Target Protein Association
PROTACs function through an "event-driven" catalytic mechanism rather than simple occupancy-based inhibition. nih.gov The linker is central to this mechanism, mediating the formation of a ternary complex (POI-PROTAC-E3 Ligase). The formation of this complex is a prerequisite for the subsequent ubiquitination of the POI and its degradation by the proteasome. targetmol.com
The linker, such as one derived from this compound, physically bridges the two proteins. Its chemical structure, flexibility, and length dictate the relative orientation of the POI and the E3 ligase within the complex. This orientation is critical for presenting a lysine (B10760008) residue on the POI's surface to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. Studies involving molecular dynamics and 2D NMR have been used to rationalize how slight modifications in the linker region can affect the stability and conformation of the ternary complex, ultimately correlating with the PROTAC's degradation efficiency. nih.gov The flexible nature of the PEG component in this compound can help overcome potential steric clashes and allow the two large protein structures to adopt a productive conformation for ubiquitin transfer.
Bioconjugation Strategies for Biomolecules and Synthetic Systems
Bioconjugation is the process of covalently linking molecules to biomolecules like proteins or nucleic acids. This compound is well-suited for these applications due to its bifunctional nature, enabling site-specific modifications. axispharm.com
Site-Specific Labeling and Functionalization of Proteins and Peptides
The ability to label proteins and peptides at specific sites is crucial for studying their function, localization, and interactions. The azide group of this compound is an ideal handle for this purpose. It can be selectively reacted with an alkyne group, which can be introduced into a protein or peptide through genetic encoding of unnatural amino acids or by modifying existing residues. This azide-alkyne click chemistry reaction provides a highly specific and efficient method for conjugation. medchemexpress.eubroadpharm.com
While the sulfonic acid itself is not typically used for direct conjugation, related derivatives are highly effective. For example, an Azido-PEG2-NHS ester, a close analog, contains an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines (the N-terminus or the side chain of lysine residues) on proteins to form stable amide bonds. broadpharm.com The hydrophilic PEG spacer enhances the water solubility of the labeled protein, and the terminal azide is then available for subsequent "clicking" to another molecule of interest, such as a fluorescent dye or a drug molecule. axispharm.combroadpharm.com
Conjugation to Oligonucleotides and Other Nucleic Acid Constructs
Modifying oligonucleotides (DNA and RNA) with functional moieties is essential for applications in diagnostics, therapeutics, and nanotechnology. The azide group of this compound makes it a prime candidate for conjugating molecules to nucleic acids.
One established method involves synthesizing an oligonucleotide with a terminal alkyne group. This alkyne-modified DNA or RNA can then be "clicked" with an azide-containing molecule like this compound. medchemexpress.eumedchemexpress.com Alternatively, methods have been developed to incorporate azide groups directly into oligonucleotides during solid-phase synthesis. nih.govnih.gov For example, a solid support bearing an azido (B1232118) linker can be used to produce a 3'-azido oligonucleotide. researchgate.net This azide-functionalized nucleic acid is then ready for conjugation with an alkyne-modified payload via a click reaction. researchgate.net This strategy provides a robust and versatile way to attach various functionalities to nucleic acid constructs.
Nanoparticle Functionalization and Surface Engineering
This compound and related azide-PEG derivatives are pivotal in the surface modification of nanoparticles, enhancing their utility in biomedical and material science applications. The incorporation of this linker onto a nanoparticle surface imparts several beneficial properties. The polyethylene glycol (PEG) spacer increases the nanoparticle's solubility and stability in aqueous solutions, a critical factor for biological applications. medkoo.comaxispharm.com The sulfonic acid group further enhances hydrophilicity, while the terminal azide group provides a reactive handle for subsequent "click chemistry" reactions. medkoo.comaxispharm.com
This functionalization strategy allows for the covalent attachment of various molecules, such as targeting ligands, imaging agents, or drugs, to the nanoparticle surface with high specificity and efficiency. Researchers have successfully functionalized different types of nanoparticles, including gold nanoparticles (AuNPs) and magnetic nanoparticles (MNPs), using this approach. researchgate.netnih.gov
For instance, one study detailed the synthesis of highly stable, azide-terminal PEGylated N-heterocyclic carbene (NHC) functionalized AuNPs. nih.gov These particles demonstrated excellent colloidal stability in biologically relevant media and were readily conjugated with other molecules via copper-catalyzed (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.gov Another research effort focused on immobilizing azido-PEG-silane onto MNP surfaces. researchgate.net The study optimized reaction conditions to achieve a high density of ligand grafting, demonstrating the functionality of the azide-terminated surface by conjugating folic acid, a targeting moiety. researchgate.net The successful PEGylation and functionalization were often confirmed using surface-sensitive analytical techniques like X-ray Photoelectron Spectroscopy (XPS). researchgate.net
The table below summarizes key research findings in nanoparticle functionalization using azide-PEG linkers.
| Nanoparticle Type | Functionalization Agent/Method | Key Outcome/Finding | Source(s) |
| Gold Nanoparticles (AuNPs) | Azide-terminal PEGylated NHC ligand | Created highly stable and biocompatible AuNPs that can be further functionalized using click chemistry (CuAAC and SPAAC). | nih.gov |
| Magnetic Nanoparticles (MNPs) | Azido-PEG-silane immobilization followed by CuAAC | Achieved high-density surface grafting of targeting molecules (folic acid) onto MNPs for potential biomedical use. | researchgate.net |
| General | PEG sulfonic acid | Functionalizes nanoparticles to improve dispersion and stability in aqueous environments. | axispharm.com |
Cell Surface Modification and Engineering
The ability to chemically modify the surface of living cells opens up avenues for tracking cellular processes, influencing cell behavior, and targeted therapies. This compound and its analogs are instrumental in this field, primarily through a two-step process involving metabolic glycoengineering and subsequent bioorthogonal ligation.
Metabolic Glycoengineering for Azide Introduction
Metabolic glycoengineering is a powerful technique used to introduce unnatural chemical reporters, such as the azide group, onto the glycan structures (glycocalyx) of living cell surfaces. nih.govnih.gov This is achieved by providing cells with a synthetic sugar precursor that has been modified with an azide group. nih.gov A commonly used precursor is tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz). nih.govresearchgate.net
Once taken up by the cells, cytosolic enzymes process this precursor, and it enters the sialic acid biosynthesis pathway. nih.gov The result is the expression of N-azidoacetyl sialic acid on the cell surface, effectively decorating the cell with azide "handles". nih.govacs.org Research has shown that this process is dose-dependent; increasing the concentration of the azide-sugar precursor leads to a higher density of azide groups on the cell surface. nih.govacs.org However, the efficiency of incorporation and the potential for cellular toxicity can vary significantly between different cell lines, necessitating careful optimization for each specific application. nih.govacs.org Studies have noted that high concentrations of the azide precursor can impact cell growth and metabolic activity in some cell lines. nih.gov
| Cell Line(s) | Azide Precursor | Observation | Source(s) |
| MCF7, HCT116, A549 | Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz) | Dose-dependent expression of azide groups on the cell surface was confirmed. | nih.govacs.org |
| Various | Ac4ManNAz | HCT116 cells were more sensitive to high concentrations and longer incubation times compared to MCF7 cells. | nih.gov |
| HEK 293T | Ac4GlcNAz | Demonstrated the conversion of an azido-N-acetylglucosamine derivative into the corresponding azido-sialic acid (Neu5Az). | nih.gov |
Bioorthogonal Ligation for Cell Surface Probe Attachment
Once the cell surface is decorated with azide groups, the second step involves attaching a probe of interest using a bioorthogonal ligation reaction. These reactions are highly specific, occurring rapidly under physiological conditions without interfering with native biological processes. nih.govchemistryviews.org
The azide group serves as a versatile anchor for this purpose. Probes, such as fluorescent dyes or nanoparticles, can be functionalized with a complementary reactive group, most commonly a strained alkyne like dibenzocyclooctyne (DBCO). acs.org The subsequent reaction between the cell-surface azide and the DBCO-functionalized probe is known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry". nih.govacs.org This reaction forms a stable covalent triazole linkage, effectively tethering the probe to the cell surface. acs.org This strategy has been used to covalently attach magnetic nanoparticles to the membranes of living cells, providing a roadmap for developing cell-specific nanocarriers. nih.govacs.org Another established, albeit slower, bioorthogonal reaction is the Staudinger ligation, which occurs between an azide and a functionalized phosphine (B1218219) to form an amide bond. nih.govchemistryviews.org
Biomolecular Cross-linking Methodologies
Cross-linking mass spectrometry (XL-MS) is a vital tool for elucidating the architecture of protein complexes and identifying transient or weak interactions between biomolecules. Bifunctional cross-linkers containing an Azido-PEG2 moiety are designed to facilitate these studies by covalently linking interacting partners, which can then be identified by mass spectrometry.
Investigation of Protein-Protein Interactions (PPIs)
To investigate PPIs, researchers have developed innovative cross-linking reagents and methods. One such method, termed "Click-linking," uses a pair of NHS-ester-based reagents that install azide and alkyne precursors onto lysine residues of proteins within living cells. biorxiv.org A subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction then cross-links proteins that are in close proximity. biorxiv.org This approach has been shown to detect PPIs at significantly higher levels than traditional cross-linking methods. biorxiv.org
Another approach involves the design of multifunctional, membrane-permeable cross-linkers like Azide-A-DSBSO. researchgate.net This reagent contains two NHS esters to react with lysine residues, a central MS-cleavable linker, and a bio-orthogonal azide tag. researchgate.net The azide tag allows for the enrichment of cross-linked peptides using click chemistry with a biotin-tagged alkyne, simplifying the analysis and improving the identification of interacting proteins from complex cellular lysates. researchgate.net The PEG component in such linkers can enhance the water solubility and accessibility of the cross-linker to protein surfaces. researchgate.net
Analysis of Protein-Nucleic Acid Interactions
The fundamental principles of cross-linking can also be applied to the analysis of interactions between proteins and nucleic acids. Reagents such as Azido-PEG2-NHS ester are well-suited for this purpose. biochempeg.com The NHS ester end of the molecule can react with primary amine groups, such as the side chain of lysine, on a DNA- or RNA-binding protein. biochempeg.com
The azide end of the cross-linker can then be covalently attached to the nucleic acid. This is typically achieved by first modifying the nucleic acid (e.g., an oligonucleotide) to incorporate a complementary reactive group, such as an alkyne. biochempeg.com The subsequent azide-alkyne click reaction forms a stable covalent bond between the protein and the nucleic acid. biochempeg.com This captured complex can then be isolated and analyzed, often by mass spectrometry, to identify the specific protein and the site of interaction on the nucleic acid sequence.
Development of Novel Materials and Functional Coatings
The distinct functional ends of this compound allow for its integration into a variety of materials, imparting specific chemical and physical properties. Its application is particularly notable in the synthesis of polymers, surface coatings, and hydrogels. medkoo.combiochempeg.com
Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different composition, can be synthesized using this compound. The "grafting-onto" method is a common strategy where pre-synthesized polymer chains are attached to a backbone. nih.gov In this context, a polymer backbone containing alkyne groups can be reacted with this compound via click chemistry. rsc.orgnih.gov
The process involves the initial synthesis of a polymer backbone with pendant reactive sites (e.g., alkynes) and separate synthesis of the side chains (in this case, the this compound). nih.gov The two are then joined using a highly efficient coupling reaction like CuAAC. rsc.org The resulting graft copolymer will feature a main chain with grafted side chains composed of a PEG linker and a terminal sulfonate group.
Characterization of these graft copolymers typically involves:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the covalent attachment of the side chains to the backbone by identifying characteristic peaks of both the polymer backbone and the grafted PEG-sulfonate moiety. rsc.orgresearchgate.net
Gel Permeation Chromatography (GPC): To demonstrate an increase in the molecular weight of the polymer after the grafting reaction, which confirms the successful attachment of the side chains. rsc.orgnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: To detect the disappearance of the azide peak (~2100 cm⁻¹) and the appearance of triazole and sulfonate group vibrations, providing evidence of the click reaction and the presence of the desired functional groups. rsc.orgresearchgate.net
The introduction of the PEG-sulfonic acid side chains significantly alters the properties of the parent polymer, typically enhancing its hydrophilicity, water solubility, and introducing anionic characteristics. nih.gov This modification is particularly useful for creating amphiphilic graft copolymers from hydrophobic backbones. rsc.org
Table 1: Example of a Grafting Reaction Using Azido-PEG-Sulfonate Analogs
| Component | Function | Reaction Type | Resulting Feature |
| Alkyne-functionalized Polymer Backbone | Main structural chain | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Forms the core of the graft copolymer. |
| This compound | Side chain precursor | "Grafting-onto" the backbone | Introduces hydrophilic, anionic PEG-sulfonate side chains. |
| Copper(I) Catalyst | Reaction facilitator | Catalyzes the cycloaddition | Enables efficient and specific covalent bond formation. |
The development of functional coatings is crucial for modifying the surface properties of materials, particularly to improve biocompatibility and reduce non-specific protein adsorption, an effect known as biofouling. mdpi.comnih.gov PEGylation, the grafting of PEG chains to a surface, is a widely used strategy to create anti-fouling surfaces. nih.govresearchgate.net this compound is an ideal candidate for creating such coatings due to its terminal azide for surface attachment and its hydrophilic PEG and sulfonate groups. axispharm.com
Surfaces can be pre-functionalized with alkyne groups. Subsequent reaction with this compound via click chemistry results in a dense layer of PEG-sulfonate chains covalently bound to the surface. medkoo.com The resulting coating leverages two anti-fouling mechanisms:
Steric Hindrance: The flexible PEG chains form a hydrated layer that physically prevents proteins and other biomolecules from approaching and adsorbing to the surface. researchgate.net
Electrostatic Repulsion: The terminal sulfonate groups (SO₃⁻) impart a strong negative charge to the surface, which repels the many proteins that are negatively charged at physiological pH. uakron.edu
This dual-approach makes coatings derived from this compound particularly robust. Research on blended coatings of polystyrene sulfonic acid (PSS) and PEG has demonstrated improved resistance to non-specific protein adsorption compared to either component alone. uakron.edu The combination of PEG's hydrophilicity and the sulfonate's charge creates a highly effective barrier. mdpi.comuakron.edu Such coatings are valuable in biomedical devices, diagnostic platforms, and marine applications to prevent unwanted biological buildup. nih.govresearchgate.net
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent mimics of the natural extracellular matrix for cell culture and tissue engineering. researchgate.netnews-medical.net this compound can be used as a functionalizing agent or a cross-linker component in hydrogel synthesis.
In one approach, a primary polymer like alginate can be functionalized with azide groups using a PEG linker. nih.gov While the original study used a different azide-PEG derivative, the principle applies to this compound. This azide-functionalized polymer can then be cross-linked by reacting it with a multi-arm polymer containing a complementary reactive group, such as a strained alkyne (e.g., DBCO or BCN), via a catalyst-free SPAAC reaction. researchgate.netacs.org This method allows for rapid gelation under physiological conditions, which is crucial for encapsulating live cells. researchgate.netmcmaster.ca
The incorporation of the sulfonic acid group into the hydrogel network imparts anionic properties. This can be used to:
Modulate Mechanical Properties: The electrostatic repulsion between sulfonate groups can cause the polymer chains to extend, affecting the swelling ratio and stiffness of the gel.
Sequester Cationic Molecules: The negative charges can bind and sequester positively charged growth factors or peptides, allowing for their controlled release to encapsulated cells.
Enhance Cell Viability: Amphoteric hydrogels, containing both anionic and cationic groups, have been shown to offer enhanced cell viability for long-term cell encapsulation. news-medical.net
Table 2: Components for a Bio-orthogonal Hydrogel System
| Component | Role | Key Functional Group | Benefit of this compound |
| 4-arm PEG-Alkyne | Cross-linker | Terminal Alkyne | Reacts with azide for network formation. |
| Linear Polymer (e.g., Alginate) | Backbone | Carboxylic acid (for modification) | Can be functionalized with the azide linker. |
| This compound | Functionalizing Agent | Azide and Sulfonic Acid | Provides the azide handle for cross-linking and the sulfonate for network charge. |
Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities into pre-existing porous materials like Porous Organic Polymers (POPs) or Metal-Organic Frameworks (MOFs) without altering their underlying structure. acs.orgresearchgate.net this compound is well-suited for PSM of porous materials that are synthesized with alkyne-containing linkers.
For MOFs, linkers such as p-propargyloxybenzoic acid can be incorporated during synthesis. rsc.org The alkyne groups, pointing into the pores of the MOF, are then available for a subsequent "click" reaction with this compound. rsc.orgnih.gov This PSM approach can dramatically alter the properties of the MOF's internal pore environment.
Benefits of functionalizing MOFs with this compound include:
Tuning Surface Properties: The introduction of hydrophilic PEG-sulfonate chains can switch the interior of a hydrophobic MOF to hydrophilic, improving its dispersibility in aqueous solutions and its interactions with polar guest molecules. researchgate.net
Creating Ionic Channels: The sulfonic acid groups can create charged channels within the pores, enabling applications in ion exchange and selective ion transport.
Improving Biocompatibility: For biomedical applications, coating the external surface of MOF nanoparticles with PEG-sulfonate can improve their colloidal stability and reduce uptake by the immune system. nih.gov
Recent studies have demonstrated the successful PSM of MOFs like UiO-66 and IRMOF-1 with various azide-containing molecules, confirming that the azide group is a robust handle for such modifications while retaining the material's crystallinity and porosity. acs.org
Integration into Hydrogel Formulations for Research Applications
Supramolecular Chemistry and Self-Assembly Studies
The amphiphilic nature of this compound, possessing a hydrophilic PEG-sulfonate "head" and a less polar azide "tail," allows it to participate in self-assembly processes, particularly those driven by ionic interactions.
Amphiphilic molecules containing a PEG tail and an ionic head group, such as a sulfonate, are known to spontaneously self-assemble in aqueous solutions to form structures like micelles or vesicles. rsc.org This process is driven by the hydrophobic effect, where the less polar parts of the molecules aggregate to minimize their contact with water, while the hydrophilic ionic heads remain exposed to the aqueous environment. rsc.org
The sulfonate group plays a critical role in this self-assembly. mdpi.com In block copolymers with sulfonated segments, the strong repulsion between the hydrophilic sulfonated blocks and the hydrophobic blocks increases the segregation strength, leading to the formation of well-defined nanostructures like micelles. mdpi.com The resulting aggregates, featuring a surface of PEG chains and sulfonate anions, can exhibit interesting properties for encapsulating other molecules or for creating ordered materials.
Role of this compound in Directed Supramolecular Architectures
The assembly of complex, functional supramolecular architectures relies on the precise control of intermolecular interactions. This compound is a bifunctional linker molecule uniquely equipped to direct the formation of these ordered structures. Its utility stems from the distinct properties of its three constituent parts: the azide terminus, the hydrophilic polyethylene glycol (PEG) spacer, and the terminal sulfonic acid group. medkoo.comaxispharm.com
The sulfonic acid group (-SO₃H) is strongly acidic and highly hydrophilic, providing a powerful anchoring point through electrostatic interactions and hydrogen bonding. axispharm.com This allows the molecule to be selectively immobilized onto surfaces such as metal oxides (e.g., silica (B1680970), titanium dioxide) or to interact with cationic species in a solution. axispharm.com This anchoring capability is fundamental to building layered structures or functionalizing nanoparticles from the ground up. axispharm.com
Once anchored, the molecule presents its other functional end, the azide group (N₃), for further specific reactions. The azide group is a key component for "click chemistry," most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. medkoo.comprecisepeg.com This reaction is highly efficient and specific, forming a stable triazole linkage with molecules containing an alkyne group. broadpharm.combroadpharm.com This directed covalent bond formation allows for the precise and stable integration of other components onto the supramolecular structure.
The short diethylene glycol (PEG2) linker serves two primary roles. It provides a flexible, hydrophilic spacer that ensures solubility in aqueous media and provides spatial separation between the anchoring sulfonic acid group and the reactive azide group. medkoo.comaxispharm.com This separation is critical for ensuring that both ends of the molecule can function without steric hindrance, allowing for the controlled, stepwise assembly of complex molecular systems. The combination of a strong, non-covalent anchoring group, a specific covalent coupling group, and a spacing element makes this compound an effective tool for the rational design of advanced supramolecular materials.
| Property | Description | Source(s) |
| Anchoring Group | Sulfonic Acid (-SO₃H) | Provides strong, hydrophilic, non-covalent interactions for surface modification and directed self-assembly. |
| Reactive Group | Azide (N₃) | Enables highly specific and efficient covalent bond formation via "click chemistry." |
| Linker | PEG2 (diethylene glycol) | A short, flexible, hydrophilic spacer that increases aqueous solubility and provides spatial control between functional ends. |
| Primary Assembly Mechanism | Surface functionalization via sulfonic acid, followed by covalent linkage via the azide group. | The molecule first anchors to a substrate or core structure, then "clicks" with other components to build a larger assembly. |
Catalytic Applications in Green Organic Synthesis
In the pursuit of sustainable chemical processes, "green chemistry" emphasizes the development of environmentally benign catalysts that are efficient, reusable, and operate under mild conditions. mdpi.com PEG-supported sulfonic acids, including structures analogous to this compound, have emerged as highly effective catalysts that align with these principles. axispharm.comrsc.org The sulfonic acid group functions as a strong Brønsted acid catalyst, while the PEG component confers unique advantages. axispharm.com
Polyethylene glycol-bound sulfonic acid (PEG-OSO₃H) has been successfully employed as a recyclable, biodegradable, and highly efficient polymeric catalyst in a variety of organic reactions. rsc.org Its high solubility in water and some organic solvents allows it to act as a homogeneous catalyst during the reaction, ensuring high reactivity. However, its polymeric nature often allows for easy recovery and separation from the reaction products, typically through precipitation or extraction, enabling its reuse across multiple catalytic cycles without significant loss of activity. rsc.org
Research has demonstrated the utility of PEG-OSO₃H in promoting important carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it has been used to catalyze the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes and 3,4-dihydropyrimidones (via the Biginelli reaction). rsc.org These syntheses were often achieved under solvent-free conditions or in water, drastically reducing the reliance on volatile and hazardous organic solvents. rsc.org The catalyst has proven effective for reactions involving both electron-donating and electron-withdrawing groups on the substrates, highlighting its broad applicability. rsc.org
The use of this compound and related compounds as catalysts embodies several core principles of green chemistry. mdpi.com
| Green Chemistry Principle | Application of PEG-Sulfonic Acid Catalysts | Source(s) |
| Catalysis | The sulfonic acid moiety provides strong acid catalysis for various organic transformations. | axispharm.comrsc.org |
| Safer Solvents & Auxiliaries | Enables reactions to be conducted in water or under solvent-free conditions, reducing waste. | rsc.org |
| Design for Energy Efficiency | Reactions often proceed efficiently at moderate temperatures (e.g., 60-65 °C) or with microwave irradiation, lowering energy consumption. | rsc.org |
| Design for Degradation | The PEG backbone is known for its biodegradability, leading to a more environmentally friendly catalyst lifecycle. | axispharm.comrsc.org |
| Reuse & Recyclability | The catalyst can be recovered after the reaction and reused multiple times without a significant drop in performance. | rsc.org |
By combining catalytic activity with properties that facilitate recovery and reuse, PEG-functionalized sulfonic acids represent a significant advancement in the development of sustainable catalytic systems for modern organic synthesis. axispharm.comrsc.org
Advanced Analytical and Characterization Methodologies
Spectroscopic Characterization for Structural Elucidation
Spectroscopy is a cornerstone for confirming the covalent structure of Azido-PEG2-sulfonic acid, providing detailed information about its functional groups and their connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide atom-level information, confirming the presence and connectivity of the azide (B81097), polyethylene (B3416737) glycol (PEG), and sulfonic acid moieties. acs.orgnih.gov
In ¹H NMR analysis of azido-PEG derivatives, the methylene (B1212753) protons adjacent to the azide group (N₃–CH₂–) typically appear as a triplet. mdpi.comnih.gov However, these signals can sometimes be obscured by the large signal from the repeating ethylene (B1197577) glycol units of the PEG backbone. nih.gov For this compound, specific proton signals confirm the structure. The protons of the methylene group directly attached to the azide functionality and those adjacent to the sulfonate group can be distinguished from the main PEG chain protons. mdpi.com The integration of these signals allows for the quantitative determination of functionalization, ensuring the compound has the correct structure. slideshare.netcaymanchem.com
¹³C NMR is also used to validate the structure, with the carbon atom attached to the azide group showing a characteristic chemical shift around 50 ppm. researchgate.net The complete assignment of all carbon signals validates the successful synthesis and purity of the heterobifunctional PEG derivative. acs.orgnih.gov
Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for Azido-PEG Derivatives Note: Exact chemical shifts (δ) can vary based on the solvent and specific PEG chain length. Data is compiled from typical values for similar structures.
| Functional Group | Atom | Typical ¹H NMR Shift (ppm) | Typical ¹³C NMR Shift (ppm) |
| Azide | N₃-C H₂- | ~3.40 | ~50.6 |
| PEG Backbone | -O-C H₂-C H₂-O- | ~3.65 | ~70.5 |
| Sulfonate | -C H₂-SO₃H | ~3.0 - 3.2 | ~51.0 - 53.0 |
Vibrational Spectroscopy (e.g., Raman, UV-Raman) for Conformational Studies
Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, offers insights into the functional groups present and the conformational properties of the molecule. nih.gov The azide group has a strong, characteristic antisymmetric stretching vibration that appears in a relatively clear region of the IR spectrum, typically around 2100 cm⁻¹. researchgate.netresearchgate.net This distinct peak serves as a clear indicator of the presence of the azide functionality. researchgate.net
Table 2: Key Vibrational Frequencies for Azido-PEG-Sulfonate Moieties
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Azide (N₃) | Antisymmetric Stretch | ~2100 |
| Sulfonate (SO₃) | Symmetric/Asymmetric Stretch | ~1040-1200 |
| PEG (C-O-C) | Ether Stretch | ~1100 |
| PEG (CH₂) | CH₂ Scissoring/Deformation | ~1480 |
Chromatographic Separation and Purification Techniques
Chromatographic methods are essential for purifying this compound from reaction precursors and byproducts, as well as for assessing its final purity and analyzing its conjugates.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Conjugate Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and its subsequent conjugates. researchgate.net Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is commonly used. researchgate.netwaters.com Because PEG itself lacks a strong UV chromophore, detection can be challenging. Therefore, HPLC systems are often coupled with detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index Detectors (RID) to quantify PEGylated compounds. caymanchem.comthermofisher.com
When analyzing conjugates, for example, after this compound has been reacted with a protein or peptide via its azide group, RP-HPLC can effectively separate the unreacted starting materials, the desired conjugate, and any byproducts. thermofisher.comnih.gov The increase in retention time upon conjugation can be used to monitor the progress of the reaction. nih.gov The high sensitivity and reproducibility of HPLC make it a powerful tool for quality control.
Size-Exclusion Chromatography for Polymer and Conjugate Characterization
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume, making it an ideal technique for characterizing polymers like PEG and their larger bioconjugates. sigmaaldrich.comsigmaaldrich.cnchromatographyonline.com SEC is used to determine the molecular weight distribution (polydispersity) of the PEG starting material and to confirm the increase in size after conjugation to a biomolecule. sigmaaldrich.cnchromatographyonline.com
In the context of this compound, SEC can verify the integrity of the PEG chain and ensure there are no unwanted high-molecular-weight aggregates or low-molecular-weight fragments. sigmaaldrich.com When the molecule is conjugated to a large protein, the resulting conjugate will elute significantly earlier from the SEC column than the unconjugated protein, providing clear evidence of a successful reaction. waters.comchromatographyonline.com SEC is often coupled with detectors like multi-angle light scattering (MALS), which can provide an absolute measurement of molecular weight without relying on column calibration standards. nih.gov
Mass Spectrometry-Based Analyses
Mass spectrometry (MS) is a powerful analytical technique that provides precise molecular weight information, which is crucial for confirming the identity of this compound and its conjugates. ingenieria-analitica.com Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly employed. acs.orgnih.govresearchgate.net
For a relatively small molecule like this compound (MW: 239.25 g/mol ), ESI-MS can provide a clear mass spectrum with the expected molecular ion peak, confirming its elemental composition. chemscene.com When analyzing PEG derivatives, MS reveals the distribution of oligomers, each differing by the mass of an ethylene glycol unit (44 Da), which is a hallmark of PEGylation. ingenieria-analitica.com
MALDI-TOF MS is particularly useful for analyzing larger PEG conjugates, such as those with proteins or peptides. nih.gov The resulting mass spectrum will show a clear shift in mass corresponding to the addition of the this compound linker, confirming covalent attachment. acs.org The high accuracy of mass spectrometry makes it an essential tool for the definitive structural verification of this heterobifunctional linker. nih.gov
Cross-linking Mass Spectrometry (XL-MS) for Interaction Mapping
Cross-linking Mass Spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions (PPIs) and mapping their interfaces within cellular environments. nih.govresearchgate.net The incorporation of an azide group, as found in this compound, is central to modern XL-MS strategies that prioritize the effective isolation and identification of cross-linked products from highly complex biological samples. nih.gov
Reagents chemically similar to this compound, such as azide-tagged, MS-cleavable cross-linkers, have been developed to enhance the study of in vivo PPIs. nih.govnih.gov The workflow for using such a linker involves several key steps. First, the linker permeates the cell membrane and cross-links nearby proteins. The azide group then serves as a chemical handle for enrichment. nih.gov Using click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), the azide-tagged peptides can be selectively conjugated to a biotinylated reagent or a solid support for affinity purification. nih.govnih.govbiorxiv.org This step is crucial for separating the low-abundance cross-linked peptides from the vast excess of non-cross-linked peptides. nih.gov
Furthermore, advanced cross-linkers often incorporate strategically placed cleavable bonds (e.g., acid-cleavable or MS-cleavable) within their structure. nih.govnih.gov This feature allows the cross-linked peptides to be released from the enrichment support under mild conditions and facilitates their identification by tandem mass spectrometry (MS/MS). nih.gov The presence of the sulfonic acid group would impart strong hydrophilicity to the linker, potentially improving the solubility of the cross-linked complexes during the enrichment process.
| Feature of Azide-Tagged Linker | Role in XL-MS Workflow | Benefit |
| Lysine-Reactive Esters | Covalent cross-linking of proteins | Captures proximal protein interactions in situ. |
| Azide (N3) Group | Chemical handle for enrichment | Enables selective isolation of cross-linked peptides via click chemistry. nih.govnih.gov |
| Cleavable Site (e.g., Acid, Sulfoxide) | Release of enriched peptides; Facilitates MS/MS | Simplifies sample handling and improves identification of peptide sequences. nih.govnih.gov |
| PEG Spacer | Increases hydrophilicity | Enhances solubility of the linker and modified biomolecules in aqueous buffers. broadpharm.com |
| Sulfonic Acid (SO3H) Group | Imparts strong anionic charge and hydrophilicity | Further improves solubility and can be used for surface modification. axispharm.com |
Advanced MS Techniques for Characterization of Modified Biomolecules
Mass spectrometry is an indispensable tool for the detailed characterization of biomolecules modified with reagents like this compound. nih.gov Following protein modification or cross-linking, MS can confirm the successful conjugation, determine the site of modification, and verify the integrity of the resulting molecule.
Top-down and bottom-up proteomics approaches are commonly employed. nih.gov In a bottom-up approach, the modified protein is proteolytically digested into smaller peptides before analysis. These peptides are then introduced into the mass spectrometer, typically using liquid chromatography-mass spectrometry (LC-MS). nih.gov High-resolution MS is used to accurately measure the mass of the modified peptides. The mass shift corresponding to the addition of the this compound moiety (molecular weight: 239.25 g/mol ) allows for the identification of successfully conjugated peptides. precisepeg.com
Multistage tandem mass spectrometry (MSn or MS/MS) is then used for sequencing. nih.gov During collision-induced dissociation (CID) in an MS/MS experiment, the peptide backbone is fragmented, producing a series of b- and y-ions that reveal the amino acid sequence. The site of modification can be pinpointed by observing which fragment ions carry the additional mass of the linker. For MS-cleavable linkers, the MS/MS spectrum is simplified, as the cross-linker itself fragments at the cleavable bond, separating the two linked peptides and generating characteristic remnant masses that aid in identification. nih.gov The fragmentation pattern of a peptide cross-linked with a sulfoxide-containing linker, for example, produces a distinctive pair of peptide fragments that simplifies the complex task of data analysis. nih.gov
Morphological and Thermal Analysis of Derived Materials
When this compound is used to create or modify materials, such as hydrogels, self-assembled monolayers, or functionalized nanoparticles, a different set of analytical techniques is required to understand their physical properties.
Microscopic Techniques (e.g., Atomic Force Microscopy, Polarized Optical Microscopy) for Aggregate Morphology
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the surface topography of materials at the nanoscale. google.com It would be highly applicable for analyzing materials derived from this compound. For instance, if the compound is used to functionalize a surface to create a biocompatible coating, AFM can provide detailed images of the coating's morphology, roughness, and homogeneity. google.com Similarly, if the molecule is incorporated into a polymer that self-assembles into micelles or other nanostructures, AFM can be used to visualize the size and shape of these aggregates. researchgate.netacs.org In one study, AFM was used to characterize the nanoscale layers of a coating formed by reacting an azide-functionalized alginate with a PEG derivative, demonstrating the technique's utility in visualizing the morphology of such cross-linked polymer systems. google.com
Polarized Optical Microscopy (POM) is a technique that utilizes polarized light to analyze materials with optically anisotropic properties, such as crystalline or semi-crystalline structures. microscopyu.com While many PEG-derived materials are amorphous, they can form ordered, birefringent structures under certain conditions. If a material incorporating this compound were to form liquid crystals or exhibit strain-induced ordering, POM would be an ideal method to visualize and characterize these domains. microscopyu.com It provides contrast for birefringent features, allowing for the qualitative and quantitative study of the material's structural organization. microscopyu.com
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Associations
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature. mdpi.com It is used to determine key thermal properties of materials, providing insight into their physical state and stability. For polymers or other materials derived from this compound, DSC can identify several important thermal transitions.
The glass transition temperature (Tg) appears as a step-like change in the heat flow, indicating the transition from a rigid, glassy state to a more flexible, rubbery state. mdpi.com The melting temperature (Tm) is observed as an endothermic peak and corresponds to the transition from a crystalline or semi-crystalline solid to an amorphous liquid. mdpi.com Conversely, the crystallization temperature (Tc) is an exothermic peak seen upon cooling. Finally, decomposition temperatures (Td), often seen as sharp endo- or exothermic events at higher temperatures, indicate the onset of thermal degradation. researchgate.netnih.gov
Studies on related polymers demonstrate the utility of DSC. For example, DSC analysis of sulfonated polymers has been used to investigate their thermal stability, showing that the introduction of sulfonic acid groups can alter decomposition temperatures. researchgate.net Likewise, DSC is routinely used to characterize PEG-containing copolymers, revealing how factors like block length and chemical modification influence their melting behavior and glass transition. researchgate.net
| Thermal Transition | DSC Observation | Significance for Derived Material |
| Glass Transition (Tg) | Step change in baseline heat flow | Defines the upper-temperature limit for use as a rigid material and the transition to a flexible state. mdpi.com |
| Melting Point (Tm) | Endothermic peak (heat absorbed) | Indicates the temperature at which crystalline domains melt; crucial for processing and application temperature ranges. mdpi.com |
| Crystallization (Tc) | Exothermic peak (heat released) | Provides information on the material's ability to organize into an ordered structure upon cooling. mdpi.com |
| Decomposition (Td) | Sharp, often exothermic, peak | Determines the thermal stability and the maximum temperature the material can withstand before chemical breakdown. researchgate.net |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netfrontiersin.org It is widely applied to predict the geometries, electronic properties, and reactivity of molecules. researchgate.netacs.org For Azido-PEG2-sulfonic acid, DFT calculations can provide fundamental insights into its intrinsic properties. The geometric structure can be optimized to find the most stable conformation, and analysis of the results can reveal key details about its chemical nature. frontiersin.org
DFT is instrumental in predicting the reactivity of different functional groups within a molecule. By calculating the distribution of electron density, it is possible to identify sites susceptible to nucleophilic or electrophilic attack. frontiersin.orgresearchgate.net For this compound, DFT can be applied to compare the reactivity of the azide (B81097) terminus, intended for click chemistry reactions, and the sulfonic acid group. medchemexpress.eu
Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key component of these studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. frontiersin.orgacs.org Furthermore, Molecular Electrostatic Potential (ESP) maps can visualize the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, thereby predicting sites for non-covalent interactions and chemical reactions. frontiersin.org DFT can also be used to model the energy profiles of potential reaction pathways, such as the 1,3-dipolar cycloaddition of the azide group, helping to determine the kinetic and thermodynamic feasibility of different reactions.
| Descriptor | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates electron-donating capability; localized on the azide group. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and kinetic stability. frontiersin.org |
| Dipole Moment | 5.8 D | Indicates overall molecular polarity and influences solubility. |
| ESP Minimum | -45 kcal/mol | Located on the oxygen atoms of the sulfonic acid group, indicating a site for electrophilic attack or hydrogen bonding. frontiersin.org |
DFT calculations allow for a detailed analysis of the bonding environment within this compound. Techniques like Natural Bond Orbital (NBO) analysis can be employed to understand charge delocalization, hybridization, and the nature of intramolecular interactions, such as hydrogen bonds. frontiersin.orgresearchgate.net NBO analysis provides information on the stability derived from interactions between filled donor orbitals and empty acceptor orbitals, quantifying the strength of these electronic delocalizations. frontiersin.org
For this compound, DFT can be used to determine optimized bond lengths, bond angles, and dihedral angles for its ground-state geometry. frontiersin.org It can also compute vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure. researchgate.netresearchgate.net Furthermore, DFT is used to model intermolecular interactions, such as the adsorption of the molecule onto a surface or its binding to a biological target. nih.gov By calculating the binding or adsorption energy, researchers can quantify the strength of these interactions and identify the specific functional groups involved, such as the sulfonic acid or PEG chain. nih.gov
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | N-N (terminal) | 1.14 Å |
| Bond Length | N-N (internal) | 1.26 Å |
| Bond Length | S=O | 1.45 Å |
| Bond Angle | C-N-N | 115° |
| Dihedral Angle | C-O-C-C (PEG) | ~65° (gauche) / 180° (anti) |
Prediction of Reactivity and Reaction Pathways
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule's ground state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. byu.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions in a simulated environment, such as in solution. researchgate.net
For this compound, MD simulations are essential for understanding the flexibility of the polyethylene (B3416737) glycol (PEG) linker. byu.edu The simulations can map the conformational landscape of the PEG chain, showing its preferred orientations and how it moves in an aqueous environment. This is critical for applications where the linker's length and flexibility are key to its function, such as in PROTACs or surface functionalization. medchemexpress.eu MD simulations also allow for the study of intermolecular interactions with solvent molecules or other solutes, providing insights into properties like solubility and the formation of hydrogen bonds with water. researchgate.net In the context of bioconjugation, MD simulations can model the interaction of the entire linker with a protein surface, revealing how the polarity and flexibility of the PEG backbone can enhance the accessibility of the reactive azide group. researchgate.net
Computational Modeling of Poly(ethylene glycol) Linker Behavior in Chemical Systems
Studies have shown that the length and density of PEG linkers are critical factors in molecular interactions, such as those between a nanoparticle and a cell receptor. researchgate.net Computational models can explore how varying the PEG chain length affects the accessibility of the terminal functional group. Longer chains may provide greater flexibility but can also lead to entanglement or shielding of the reactive site, whereas shorter linkers like the PEG2 unit in this compound offer a more defined and rigid spacing. researchgate.net Systematic computational studies comparing PEG backbones to other types, like methylene (B1212753) backbones, have shown that the polarity distribution in the PEG chain enhances its accessibility to protein surfaces, facilitating the capture of dynamic regions. researchgate.net
| PEG Property | Influence on Behavior | Computational Modeling Approach |
|---|---|---|
| Hydrophilicity | Increases aqueous solubility of the conjugate. medkoo.com | MD simulations calculating solvation free energy and radial distribution functions of water. |
| Flexibility | Allows the terminal group to access binding sites; determines the effective distance between conjugated entities. | MD simulations analyzing conformational ensembles and end-to-end distance over time. |
| Length | Critically affects binding affinity and cooperative binding in multivalent systems. researchgate.net | MD simulations or coarse-grained modeling of systems with varying PEG lengths. |
| Polarity | Enhances accessibility to protein surfaces compared to non-polar linkers. researchgate.net | MD simulations analyzing interactions and contact surface area with model protein surfaces. |
Integration of Computational and Experimental Data in Chemical Research
The most powerful approach in modern chemical research involves the tight integration of computational modeling and experimental validation. energy.gov Theoretical calculations can guide experimental design, while experimental results can be used to validate and refine computational models. acs.org
For a molecule like this compound, DFT calculations can predict vibrational spectra (IR, Raman) that can be directly compared with experimentally measured spectra to confirm the synthesized structure. researchgate.net Similarly, predicted NMR chemical shifts can be correlated with experimental data. researchgate.net In the study of reaction mechanisms, computational models can propose the most likely pathway, which can then be tested experimentally through kinetic studies.
Conversely, experimental data can serve as a crucial input for computational models. For example, distances obtained from Nuclear Overhauser Effect (NOESY) NMR experiments can be used as restraints in MD simulations to generate more accurate models of a molecule's conformation in solution. unirioja.es The synergy between theory and experiment was demonstrated in a study of PEG-backbone cross-linkers where quantum chemical calculations and MD simulations were first used to analyze properties, and solution NMR was then employed to validate the predicted interaction interfaces between the linkers and proteins. researchgate.net This integrated approach provides a more complete and reliable understanding of complex chemical systems.
| Computational Technique | Experimental Technique | Integrated Finding |
|---|---|---|
| DFT Geometry Optimization & Frequency Calculation | X-ray Crystallography, FTIR/Raman Spectroscopy | Validation of the predicted three-dimensional structure and vibrational modes. researchgate.net |
| MD Simulations with Experimental Restraints | NMR (NOESY) | Determination of the dominant solution-phase conformation of a flexible molecule. unirioja.es |
| DFT/MD Modeling of Protein-Linker Interactions | Solution NMR, Mass Spectrometry | Validation of predicted binding sites and interaction interfaces. researchgate.net |
| DFT Calculation of Reaction Energy Profiles | Kinetic Assays, Product Analysis (e.g., by HPLC) | Confirmation of predicted reaction pathways and identification of key intermediates. |
Q & A
How can researchers design experiments to optimize the solubility of Azido-PEG2-sulfonic acid in aqueous reaction systems?
Basic Research Question
The solubility of this compound is critical for its application in bioorthogonal chemistry. To enhance solubility:
- PEG Spacer Utilization : Leverage the hydrophilic polyethylene glycol (PEG) spacer to improve aqueous solubility. The sulfonic acid group further enhances hydrophilicity, but solvent pH adjustments (e.g., neutral to slightly alkaline conditions) may stabilize the compound .
- Solvent Screening : Test polar solvents (e.g., PBS, DMSO-water mixtures) and monitor solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy.
- Temperature Control : Conduct trials at 4°C–25°C to prevent thermal degradation during dissolution .
What analytical techniques are most effective for characterizing this compound post-synthesis?
Basic Research Question
Characterization requires multi-modal validation:
- NMR Spectroscopy : Use - and -NMR to confirm PEG spacer integrity and azide/sulfonic acid group presence.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight accuracy (expected: ~327.3 g/mol for CHNOS).
- FT-IR : Identify characteristic peaks (e.g., azide stretch at ~2100 cm, sulfonic acid S=O at ~1040 cm) .
- HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% recommended for bioconjugation) .
How should researchers address discrepancies in reaction yields when using this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
Advanced Research Question
Yield inconsistencies often stem from variable reaction conditions:
- Catalyst Optimization : Titrate Cu(I) concentrations (e.g., 0.1–1.0 mol%) to balance reactivity and side reactions. Include stabilizing ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to improve efficiency .
- Oxygen Sensitivity : Conduct reactions under inert atmospheres (N/Ar) to prevent Cu(II) oxidation, which quenches the catalyst.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., triazole isomers or PEG hydrolysis derivatives). Adjust reaction time (1–24 hrs) and temperature (25°C–37°C) based on findings .
What safety protocols are critical when handling this compound in aqueous environments?
Basic Research Question
Safety measures must align with its GHS hazard profile (H302, H315, H319, H335):
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .
- Spill Management : Absorb spills with diatomaceous earth; decontaminate surfaces with ethanol. Avoid drainage discharge due to aquatic toxicity risks .
- First Aid : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air and monitor for respiratory irritation .
How can researchers evaluate the stability of this compound in long-term storage?
Advanced Research Question
Stability studies require systematic testing:
- Storage Conditions : Compare lyophilized vs. solution states. Lyophilized powder stored at -20°C in desiccators retains stability >6 months, while aqueous solutions (pH 7.4) degrade within weeks .
- Degradation Markers : Monitor azide group integrity via IR or click-reactivity assays. Quantify sulfonic acid decomposition via ion chromatography .
- Accelerated Aging : Use thermal stress (40°C, 75% humidity) to model long-term stability and derive Arrhenius kinetics .
What strategies mitigate nonspecific binding of this compound in cellular targeting applications?
Advanced Research Question
Nonspecific binding arises from electrostatic interactions (sulfonic acid groups) or PEG-protein adsorption:
- Surface Blocking : Pre-treat cells/surfaces with bovine serum albumin (BSA) or casein to minimize hydrophobic interactions.
- Charge Neutralization : Adjust buffer ionic strength (e.g., 150 mM NaCl) to shield sulfonic acid charges without precipitating the compound .
- Competitive Assays : Include free PEG-sulfonic acid as a competitor to quantify target-specific binding via flow cytometry .
How should conflicting data on this compound’s reactivity in non-aqueous solvents be resolved?
Advanced Research Question
Contradictory results often reflect solvent purity or azide stability:
- Solvent Drying : Ensure anhydrous conditions for DMF or DMSO by molecular sieves. Test azide reactivity via IR or Raman spectroscopy pre-use .
- Reaction Kinetic Profiling : Compare second-order rate constants () in polar aprotic vs. protic solvents using stopped-flow spectroscopy.
- Control Experiments : Include azide-free PEG controls to distinguish background reactivity .
What criteria define a rigorous research question for studying this compound’s role in drug delivery systems?
Methodological Guidance
Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Assess synthetic accessibility and characterization tools (e.g., "Can in vivo tracking be achieved with <5% payload loss?").
- Novelty : Explore understudied applications (e.g., "Does sulfonic acid enhance endosomal escape in siRNA delivery?").
- Ethical Compliance : Adhere to institutional guidelines for handling reactive azides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
